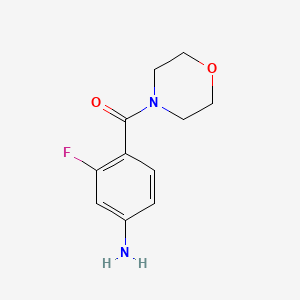
3-Fluoro-4-(morpholine-4-carbonyl)aniline
Overview
Description
3-Fluoro-4-(morpholine-4-carbonyl)aniline: is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . It is characterized by the presence of a fluorine atom, a morpholine ring, and an aniline group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that the compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . This structure allows it to interact with various biological targets.
Mode of Action
3-Fluoro-4-(morpholin-4-ylcarbonyl)aniline reacts with aldehyde to form Schiff bases . Schiff bases are known to inhibit biofilms, with one study showing a better biofilm inhibition with an IC50 (half maximal inhibitory concentration) of 12.97 μM, compared with linezolid (IC50 of 15.93 μM) .
Biochemical Pathways
The compound can be modified for sulfonamide and carbamate derivatives that exhibit antimicrobial activity . This suggests that it may interfere with bacterial growth and survival pathways.
Result of Action
It is known that the compound can form schiff bases that inhibit biofilms . Additionally, its sulfonamide and carbamate derivatives exhibit antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(morpholine-4-carbonyl)aniline typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(morpholine-4-carbonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like Fe/NH4Cl.
Substitution: It can undergo nucleophilic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like iron powder and ammonium chloride are used.
Substitution: Reagents such as sodium hydride and various alkyl halides are employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: The primary amine derivative.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(morpholine-4-carbonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of advanced materials such as OLEDs and carbon nanodots.
Comparison with Similar Compounds
- 3-Fluoro-4-morpholinoaniline
- 4-(2-Fluoro-4-aminophenyl)morpholine
- 3-Fluoro-4-(4-morpholinyl)-benzenamine
Comparison: 3-Fluoro-4-(morpholine-4-carbonyl)aniline is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced biofilm inhibition and antimicrobial activity .
Properties
IUPAC Name |
(4-amino-2-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVPTYDORKXRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398900.png)
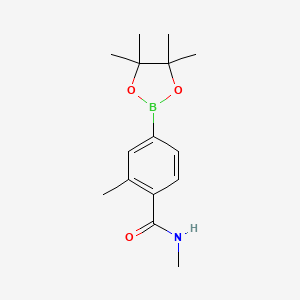
![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)
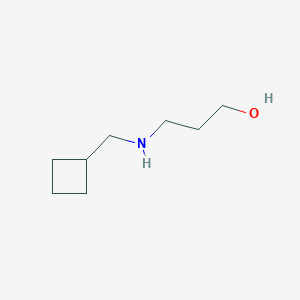
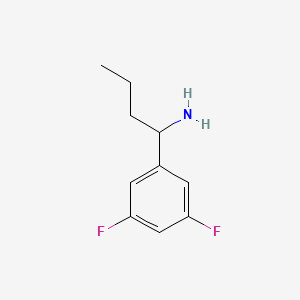
![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)
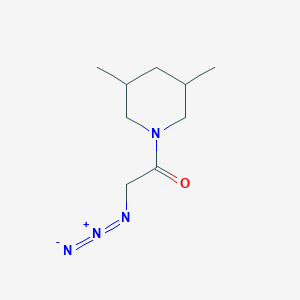
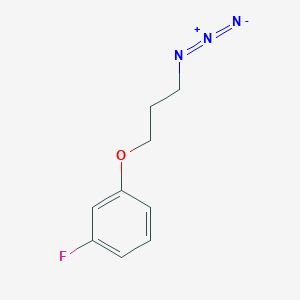
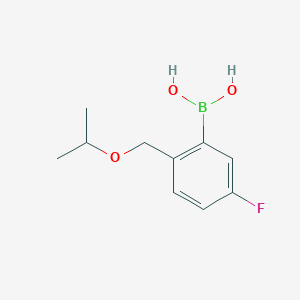
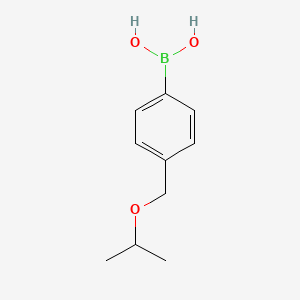
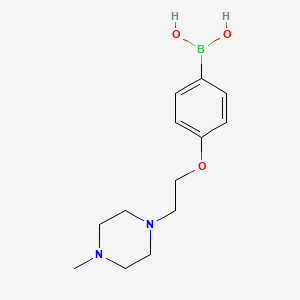
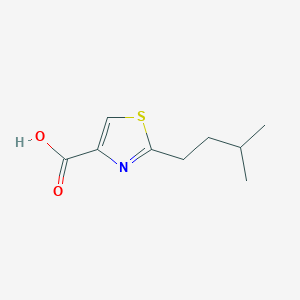

![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
